Cas no 2228968-77-0 (4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol)

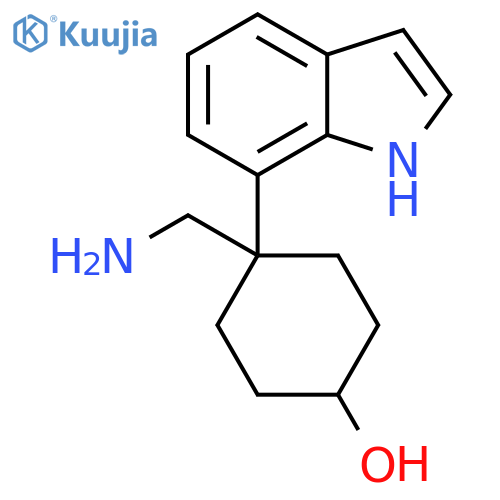

2228968-77-0 structure

商品名:4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol

- 2228968-77-0

- EN300-1770138

-

- インチ: 1S/C15H20N2O/c16-10-15(7-4-12(18)5-8-15)13-3-1-2-11-6-9-17-14(11)13/h1-3,6,9,12,17-18H,4-5,7-8,10,16H2

- InChIKey: YRKGCAYXZGHULK-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(CN)(C2C=CC=C3C=CNC=23)CC1

計算された属性

- せいみつぶんしりょう: 244.157563266g/mol

- どういたいしつりょう: 244.157563266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 62Ų

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1770138-5g |

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol |

2228968-77-0 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1770138-0.25g |

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol |

2228968-77-0 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1770138-1g |

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol |

2228968-77-0 | 1g |

$1172.0 | 2023-09-20 | ||

| Enamine | EN300-1770138-10.0g |

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol |

2228968-77-0 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1770138-0.05g |

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol |

2228968-77-0 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1770138-1.0g |

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol |

2228968-77-0 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1770138-0.5g |

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol |

2228968-77-0 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1770138-2.5g |

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol |

2228968-77-0 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1770138-10g |

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol |

2228968-77-0 | 10g |

$5037.0 | 2023-09-20 | ||

| Enamine | EN300-1770138-0.1g |

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol |

2228968-77-0 | 0.1g |

$1031.0 | 2023-09-20 |

4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

2228968-77-0 (4-(aminomethyl)-4-(1H-indol-7-yl)cyclohexan-1-ol) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量